molecular formula C19H22N4O3 B2803900 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone CAS No. 2034320-09-5

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone

Cat. No.: B2803900
CAS No.: 2034320-09-5
M. Wt: 354.41
InChI Key: UWSAONNKYJSOGS-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-benzoylpiperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

GPBAR1 is involved in the systemic regulation of multiple metabolic pathways . Its activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure . These effects contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases .

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(14-4-2-1-3-5-14)22-9-6-15(7-10-22)19(25)23-11-8-16(12-23)17-20-13-26-21-17/h1-5,13,15-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSAONNKYJSOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(C2)C3=NOC=N3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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